N-(4-anilinophenyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

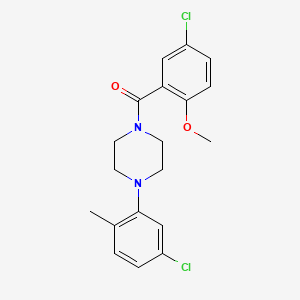

“N-(4-anilinophenyl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C18H20N2O . It is also known as “N-(4-aminophenyl)cyclopentanecarboxamide hydrochloride” with a CAS Number of 1184964-73-5 . The compound has a molecular weight of 240.73 .

Molecular Structure Analysis

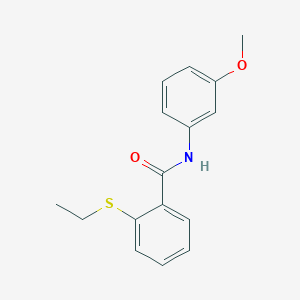

The InChI code for “N-(4-anilinophenyl)cyclopentanecarboxamide” is 1S/C12H16N2O.ClH/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9;/h5-9H,1-4,13H2,(H,14,15);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“N-(4-anilinophenyl)cyclopentanecarboxamide” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications

Molecular Recognition

N-Heterocyclic carbene (NHC)-based cages: , which include structures derived from N-(4-anilinophenyl)cyclopentanecarboxamide, have shown significant potential in molecular recognition . These molecular cages can selectively recognize and bind to specific molecules, which is crucial for sensing applications and the development of diagnostic tools .

Catalysis

The unique electronic and steric properties of NHC ligands make them excellent candidates for catalytic applications. They can facilitate a variety of chemical reactions, potentially leading to more efficient and environmentally friendly processes in pharmaceutical and industrial chemistry .

Synthesis of N-Phenylmaleimides

N-(4-anilinophenyl)cyclopentanecarboxamide can be used as a precursor in the synthesis of substituted N-phenylmaleimides . These compounds have considerable interest due to their biological properties and are valuable intermediates in synthetic chemistry, particularly in the context of green chemistry principles .

Diels-Alder Reactions

Substituted N-phenylmaleimides derived from N-(4-anilinophenyl)cyclopentanecarboxamide can participate in Diels-Alder reactions . This classic reaction is a cornerstone of organic synthesis, allowing for the construction of complex molecular architectures with high precision .

Green Chemistry Education

In educational settings, particularly in undergraduate organic chemistry laboratories, the compound is used to teach green chemistry principles. Students learn about atom economy, safer chemicals, energy efficiency, and waste reduction through hands-on synthesis experiments involving N-(4-anilinophenyl)cyclopentanecarboxamide .

Material Science

Research into NHC-based cages, including those derived from N-(4-anilinophenyl)cyclopentanecarboxamide, extends to material science. These structures can be used to create novel materials with specific properties for use in electronics, photonics, and nanotechnology .

properties

IUPAC Name |

N-(4-anilinophenyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-18(14-6-4-5-7-14)20-17-12-10-16(11-13-17)19-15-8-2-1-3-9-15/h1-3,8-14,19H,4-7H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZWEOLKZDOQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(phenylamino)phenyl]cyclopentanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5723165.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide](/img/structure/B5723178.png)

![2-chloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5723193.png)

![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)

![3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5723200.png)

![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)

![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)

![4-{[(2-methoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723245.png)